potassium 1-(5-chloropyridin-2-yl)cyclopropane-1-carboxylate
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Overview
Description
Potassium 1-(5-chloropyridin-2-yl)cyclopropane-1-carboxylate is a chemical compound with the molecular formula C9H8ClNO2K It is a potassium salt derivative of a cyclopropane carboxylate, featuring a chloropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium 1-(5-chloropyridin-2-yl)cyclopropane-1-carboxylate typically involves the reaction of 5-chloropyridine-2-carboxylic acid with cyclopropane carboxylic acid in the presence of a base such as potassium hydroxide. The reaction is carried out under reflux conditions, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as crystallization and chromatography are employed to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Potassium 1-(5-chloropyridin-2-yl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chloropyridine moiety to a more reduced form, such as an amine.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Potassium 1-(5-chloropyridin-2-yl)cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of potassium 1-(5-chloropyridin-2-yl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The chloropyridine moiety can bind to enzymes or receptors, modulating their activity. The cyclopropane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Potassium 1-(5-(trifluoromethyl)pyridin-2-yl)cyclopropane-1-carboxylate
- Potassium 1-(3-chloropyridin-4-yl)cyclobutane-1-carboxylate
Uniqueness
Potassium 1-(5-chloropyridin-2-yl)cyclopropane-1-carboxylate is unique due to its specific combination of a chloropyridine moiety and a cyclopropane carboxylate structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
potassium;1-(5-chloropyridin-2-yl)cyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2.K/c10-6-1-2-7(11-5-6)9(3-4-9)8(12)13;/h1-2,5H,3-4H2,(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVOMUQIHUKTYNU-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NC=C(C=C2)Cl)C(=O)[O-].[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClKNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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